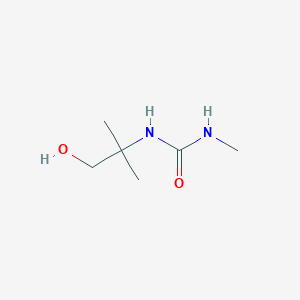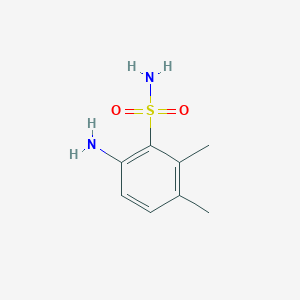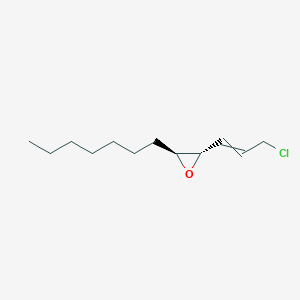
Urea, N-(2-hydroxy-1,1-dimethylethyl)-N'-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-(2-hydroxy-1,1-dimethylethyl)-N’-methyl- is a chemical compound with a unique structure that makes it valuable in various scientific research fields. This compound is known for its applications in drug delivery systems, polymer synthesis, and catalysis.
Méthodes De Préparation
The synthesis of Urea, N-(2-hydroxy-1,1-dimethylethyl)-N’-methyl- involves reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . The reaction conditions typically include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Urea, N-(2-hydroxy-1,1-dimethylethyl)-N’-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles in the presence of a suitable catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Urea, N-(2-hydroxy-1,1-dimethylethyl)-N’-methyl- has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic applications, including drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of Urea, N-(2-hydroxy-1,1-dimethylethyl)-N’-methyl- involves its interaction with specific molecular targets and pathways. For example, it may act as a ligand for metal-catalyzed reactions, facilitating the formation of cyclometallated complexes via chelation-assistance . This interaction can lead to the activation of inert C-H bonds, enabling the functionalization of complex molecules.
Comparaison Avec Des Composés Similaires
Urea, N-(2-hydroxy-1,1-dimethylethyl)-N’-methyl- can be compared with other similar compounds, such as:
N-1-Adamantyl-N’-(2-hydroxy-1,1-dimethylethyl)urea: This compound has a similar structure but with an adamantyl group, which may impart different chemical and physical properties.
N-Cyclohexyl-N’-(2-hydroxy-1,1-dimethylethyl)urea: This compound contains a cyclohexyl group, which can affect its reactivity and applications.
The uniqueness of Urea, N-(2-hydroxy-1,1-dimethylethyl)-N’-methyl- lies in its specific structure, which allows for unique interactions and applications in various fields.
Propriétés
Numéro CAS |
885024-85-1 |
|---|---|
Formule moléculaire |
C6H14N2O2 |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
1-(1-hydroxy-2-methylpropan-2-yl)-3-methylurea |
InChI |
InChI=1S/C6H14N2O2/c1-6(2,4-9)8-5(10)7-3/h9H,4H2,1-3H3,(H2,7,8,10) |
Clé InChI |
SMEJDOFWKJVFCT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CO)NC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-Biphenyl, 2-[(2-methylphenoxy)methyl]-4'-(2-methylpropyl)-](/img/structure/B12596076.png)
![4-[(1-Hydroxypentan-2-YL)amino]butane-1-sulfonic acid](/img/structure/B12596093.png)


![2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12596105.png)

![{4-[(8-Chlorooctyl)oxy]phenyl}(4-hydroxyphenyl)methanone](/img/structure/B12596109.png)



![6-[(4-Heptylanilino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12596133.png)

![3-[2-(2,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12596149.png)

